molecular formula C12H11NO3S2 B2553678 Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate CAS No. 864940-46-5

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate

Cat. No. B2553678
M. Wt: 281.34
InChI Key: MPQQFJCETHJDBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds are characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered heterocycle, and one or more carboxylate groups attached to it. The specific compound is not directly studied in the provided papers, but related compounds with similar structures have been synthesized and analyzed for various properties and potential applications.

Synthesis Analysis

The synthesis of related thiophene carboxylate compounds involves various chemical reactions. For instance, the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes was achieved through the reaction of thiocarbamoyl derivatives with metal ions . Another study reported the synthesis of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates via Knoevenagel condensation . Additionally, the synthesis of ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was performed using a condensation reaction of salicylaldehyde with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

Molecular Structure Analysis

The molecular structure of thiophene carboxylates is often confirmed using various spectroscopic techniques. For example, the structure of synthesized compounds in one study was confirmed by infrared, 1H nuclear magnetic resonance, and mass spectra . In another study, the crystal and molecular structure of a related compound was investigated using single-crystal X-ray diffraction data .

Chemical Reactions Analysis

Thiophene carboxylates can undergo a variety of chemical reactions. The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate towards different chemical reagents was studied, leading to the formation of fused thiophene derivatives with potential pharmaceutical uses . Another study explored the cyclization of thioamide with 2-chloroacetoacetate to synthesize ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylates are influenced by their molecular structure. The antioxidant, analgesic, and anti-rheumatic effects of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its copper complex were evaluated in vivo, showing significant effects . The antioxidant and anti-inflammatory activities of a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were also assessed, with compounds containing phenolic substitution showing greater activity .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate derivatives are synthesized through diverse chemical reactions, showcasing the compound's versatility in organic synthesis. For instance, a facile four-component Gewald reaction conducted under organocatalyzed aqueous conditions efficiently produces 2-amino-3-carboxamide derivatives of thiophene. This reaction highlights the compound's utility in generating thiophene derivatives at room temperature with simple post-reaction processing (Abaee & Cheraghi, 2013). Similarly, the synthesis of various thiophene derivatives through acylation and subsequent reactions demonstrates the compound's role in creating novel chemical entities (Sauter et al., 1976).

Biological Activities

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate derivatives have been evaluated for their biological activities, including anti-rheumatic potential. A study on its Co(II), Cu(II), and Zn(II) complexes revealed significant antioxidant, analgesic, and anti-rheumatic effects, underscoring the compound's therapeutic potential (Sherif & Hosny, 2014). Additionally, the antiproliferative activity of novel thiophene and thienopyrimidine derivatives has been investigated, indicating some compounds' remarkable activity against cancer cell lines (Ghorab et al., 2013).

Antimicrobial and Antioxidant Studies

Compounds based on Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate have shown promising antimicrobial and antioxidant properties. For instance, synthesis and characterization studies, including docking studies, of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed significant anti-microbial activity against various pathogenic strains and antifungal activity against Candida albicans (Spoorthy et al., 2021).

Optical and Electronic Applications

The compound and its derivatives have also found applications in optical and electronic materials. Donor-acceptor substituted thiophene dyes, including derivatives of Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate, have been designed and synthesized for enhanced nonlinear optical limiting, indicating their potential in photonic and optoelectronic devices (Anandan et al., 2018).

properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQQFJCETHJDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(thiophene-2-carboxamido)thiophene-3-carboxylate

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